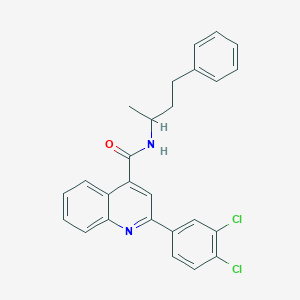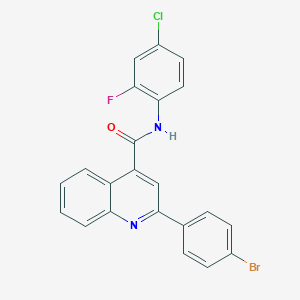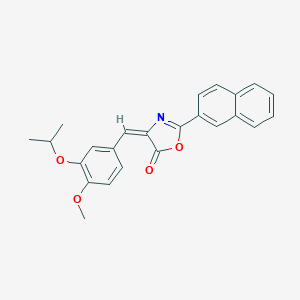![molecular formula C18H16F3NO3S B443045 ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 438472-11-8](/img/structure/B443045.png)
ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives, including the compound , can be confirmed by techniques such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, a catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For instance, the emission intensity ratio of certain derivatives exhibits a good linear correlation with the concentration of certain ions .Applications De Recherche Scientifique
Antimicrobial Activity
Thiophene derivatives have been studied for their potential as antimicrobial agents. The compound can be synthesized using Gewald synthesis and has shown promising results against a range of bacterial and fungal species. For instance, certain derivatives have exhibited potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard drugs .
Antioxidant Properties
In the realm of antioxidant research, thiophene analogs have demonstrated significant activity. These compounds can be assessed using methods like the DPPH assay, where some derivatives have shown IC50 values indicating strong antioxidant potential. This suggests that the compound could be useful in combating oxidative stress-related diseases .
Anticorrosion Applications
The synthesized thiophene derivatives also show potential as anticorrosion agents. In industrial applications, these compounds could be used to protect metals from corrosion, which is a major concern in various industries. Some derivatives have shown high anticorrosion efficiency, making them candidates for further development in this field .
Anticancer Activity
Thiophene derivatives are being explored for their anticancer properties. Studies have indicated that certain derivatives can exhibit cytotoxic activity against cancer cell lines, such as human lung cancer cells (A-549). This opens up possibilities for the compound to be used in the development of new anticancer drugs .
Organic Semiconductor Applications
Thiophene-based molecules play a significant role in the development of organic semiconductors. They are integral to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure makes it a candidate for use in these technologies, potentially contributing to more efficient electronic devices .
Anti-inflammatory and Anesthetic Uses
Some thiophene derivatives are known for their anti-inflammatory properties and are used in nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, derivatives with specific substitutions have been utilized as voltage-gated sodium channel blockers and dental anesthetics in Europe, indicating the compound’s potential in these areas .
Material Science
In material science, thiophene derivatives can serve as corrosion inhibitors, contributing to the longevity and durability of materials. Their incorporation into materials could lead to advancements in the protection and maintenance of structures and machinery .
Synthesis of Biologically Active Compounds
The compound’s derivatives are of great interest in medicinal chemistry for the synthesis of biologically active compounds. Their versatile biological effects make them valuable scaffolds for the development of new drugs with improved pharmacodynamic and pharmacokinetic properties .
Orientations Futures
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, there is a pressing need to design effective, potent, and novel agents with better pharmacodynamic and pharmacokinetic properties . This suggests that the future directions in the research of thiophene derivatives, including “ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate”, could involve further exploration of their potential applications in medicine and other fields.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Propriétés
IUPAC Name |
ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S/c1-2-25-17(24)14-12-7-4-8-13(12)26-16(14)22-15(23)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,2,4,7-8H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCYWGIJYNIHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B442964.png)
![(5E)-5-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B442965.png)
![Methyl 2-({2-chloro-4-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442967.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B442968.png)

![3-({[6-Ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B442972.png)
![2-(3,4-Dimethylphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B442974.png)
![isopropyl 2-({[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442975.png)
![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442976.png)
![4-Methyl-1-{4-[(1-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B442977.png)



![3-(4-tert-butylphenyl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B442985.png)